molecular formula C15H12ClFN4S B12018045 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 676442-23-2

3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12018045
CAS No.: 676442-23-2
M. Wt: 334.8 g/mol
InChI Key: KRGKKYYULLWDHA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a fluorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorophenyl hydrazine.

    Attachment of the Fluorobenzyl Sulfanyl Group: The fluorobenzyl sulfanyl group is attached via a thiol-ene reaction, where 4-fluorobenzyl chloride reacts with a thiol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and fluorobenzyl sulfanyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
  • (4-chlorophenyl)(3-fluorobenzyl)sulfane

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

676442-23-2

Molecular Formula

C15H12ClFN4S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12ClFN4S/c16-12-3-1-2-11(8-12)14-19-20-15(21(14)18)22-9-10-4-6-13(17)7-5-10/h1-8H,9,18H2

InChI Key

KRGKKYYULLWDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Origin of Product

United States

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